tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate
CAS No.: 1892984-36-9
Cat. No.: VC11503146
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate - 1892984-36-9](/images/no_structure.jpg)
Specification
CAS No. | 1892984-36-9 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl N-[1-(methylaminomethyl)cyclobutyl]carbamate |
Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
Standard InChI Key | OCTOVKLXQBEOMV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC1)CNC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₁H₂₂N₂O₂, reflects a tert-butyl carbamate group linked to a 1-[(methylamino)methyl]cyclobutyl moiety . The SMILES string CC(C)(C)OC(=O)NC1(CCC1)CNC delineates the cyclobutane ring substituted with a methylaminomethyl group and a tert-butoxycarbonyl (Boc) protecting group .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Weight | 214.31 g/mol |
InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChIKey | OCTOVKLXQBEOMV-UHFFFAOYSA-N |
Conformational Analysis
The cyclobutyl ring adopts a puckered conformation, as evidenced by the C1(CCC1)CNC substructure. This geometry influences steric interactions between the methylaminomethyl side chain and the Boc group . Density functional theory (DFT) studies of analogous carbamates suggest that the tert-butyl group enhances solubility in nonpolar solvents while stabilizing the carbamate linkage against hydrolysis .
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data predict CCS values for various adducts, critical for mass spectrometry identification:
Table 2: Predicted CCS Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 215.17540 | 157.2 |
[M+Na]+ | 237.15734 | 159.4 |
[M+NH4]+ | 232.20194 | 160.9 |
[M-H]- | 213.16084 | 154.6 |
Sodium adducts exhibit larger CCS values due to ion-dipole interactions with the carbamate oxygen .
Synthetic Pathways and Optimization
Application to Target Compound
Adapting this method, tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate could be synthesized via:
-
Condensation of 1-(aminomethyl)cyclobutylamine with Boc anhydride.
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Methylation using formaldehyde and NaBH₄.
Critical Parameters:
Physicochemical and Spectroscopic Profiles
Solubility and Stability
While experimental solubility data are unavailable, the Boc group’s hydrophobicity suggests moderate solubility in dichloromethane or ethyl acetate . Carbamates generally exhibit pH-dependent stability, degrading under acidic or basic conditions via cleavage of the C–N bond .
Spectroscopic Signatures
Compound | Molecular Formula | Applications |
---|---|---|
tert-Butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate | C₁₅H₂₁ClN₂O₂ | Kinase inhibition |
tert-Butyl 2-(benzylamino)ethylcarbamate | C₁₄H₂₂N₂O₂ | Peptide synthesis |
Future Research Directions
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Synthetic Scalability: Optimize yields via flow chemistry or catalytic methods.
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Biological Screening: Evaluate against kinase targets (e.g., EGFR, VEGFR).
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Computational Modeling: Predict metabolic pathways using QSAR models.
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